
3,5-Di-tert-butylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butylcyclohexane-1,2-dione is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 2 positions. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylcyclohexane-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-di-tert-butylphenol, which is then further oxidized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various reagents, such as halogens and nucleophiles, can be used to substitute the tert-butyl groups.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexane derivatives, and more complex oxidized compounds .
Scientific Research Applications
3,5-Di-tert-butylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in redox reactions, which can influence various biochemical pathways. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound has a similar structure but with a benzoquinone core instead of a cyclohexane ring.
3,5-Di-tert-butyl-1,2-benzoquinone: Another similar compound with a benzoquinone core and tert-butyl groups at the 3 and 5 positions.
Uniqueness
3,5-Di-tert-butylcyclohexane-1,2-dione is unique due to its cyclohexane ring structure, which provides different chemical properties and reactivity compared to benzoquinone derivatives. The presence of two ketone groups at the 1 and 2 positions also contributes to its distinct chemical behavior .
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3,5-ditert-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3 |
InChI Key |
FJKPAFXEDRMYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
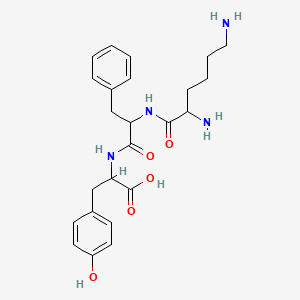
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
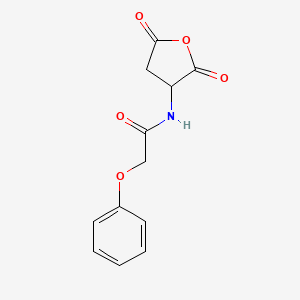
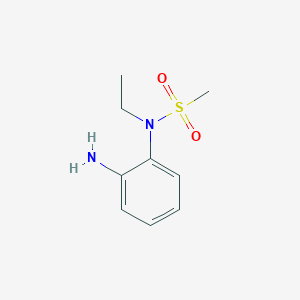
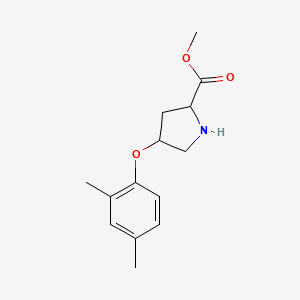
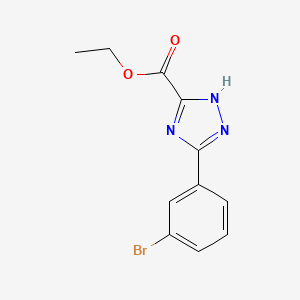
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
